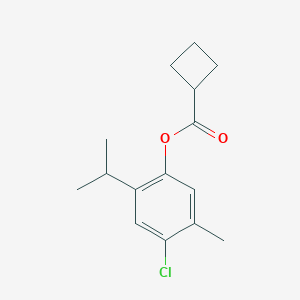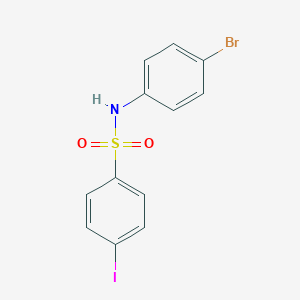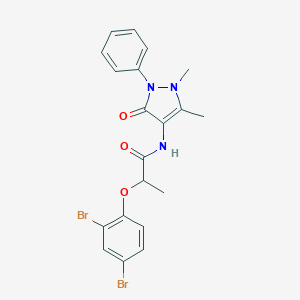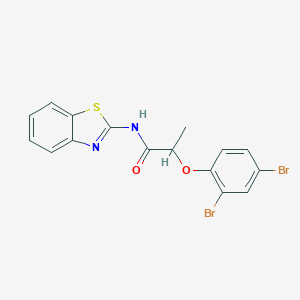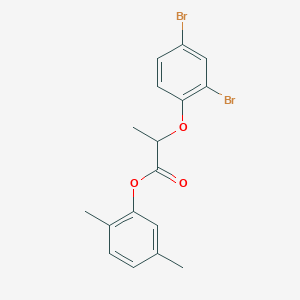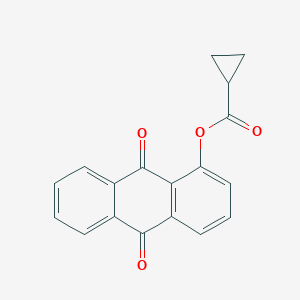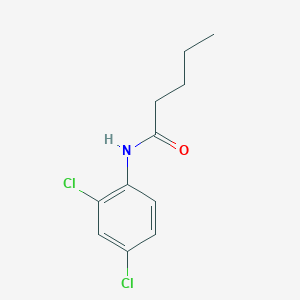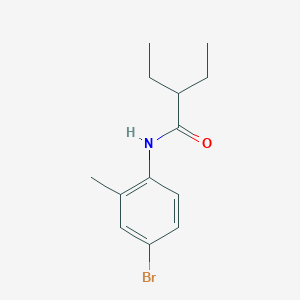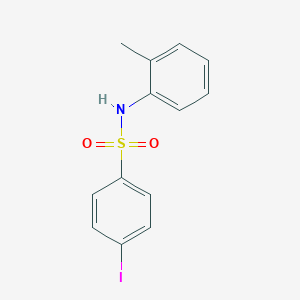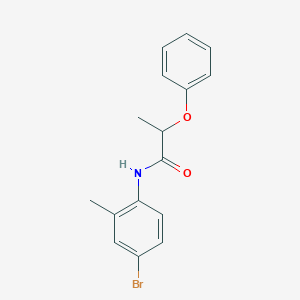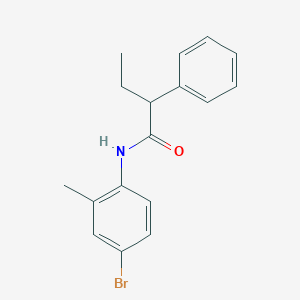
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide, also known as MBX-8025, is a synthetic compound that has gained attention due to its potential therapeutic applications. It belongs to the class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists and has been studied for its effects on lipid metabolism and inflammation. In
科学的研究の応用
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide has been studied extensively for its potential therapeutic applications in various diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and atherosclerosis. It has been shown to improve lipid metabolism and reduce inflammation in preclinical studies.
作用機序
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide is a PPAR agonist that activates PPARα and PPARδ receptors. PPARs are transcription factors that play a crucial role in regulating lipid metabolism, inflammation, and glucose homeostasis. Activation of PPARα and PPARδ receptors by N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide leads to increased fatty acid oxidation, decreased triglyceride synthesis, and reduced inflammation.
Biochemical and Physiological Effects
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide has been shown to have several biochemical and physiological effects in preclinical studies. It improves lipid metabolism by increasing fatty acid oxidation and decreasing triglyceride synthesis. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide has been shown to improve insulin sensitivity and glucose homeostasis.
実験室実験の利点と制限
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied in preclinical models, making it a well-established research tool. However, there are also some limitations to using N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet established. Additionally, it may have off-target effects that need to be carefully evaluated.
将来の方向性
There are several future directions for research on N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide. One area of interest is its potential therapeutic applications in NAFLD and NASH. Clinical trials are needed to determine its safety and efficacy in humans. Additionally, further studies are needed to understand its mechanism of action and potential off-target effects. Finally, there is a need for more research on the long-term effects of N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide on lipid metabolism, inflammation, and glucose homeostasis.
Conclusion
In conclusion, N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide is a synthetic compound that has potential therapeutic applications in various diseases, including NAFLD, NASH, and atherosclerosis. It activates PPARα and PPARδ receptors, leading to improved lipid metabolism and reduced inflammation. While it has several advantages for lab experiments, its safety and efficacy in humans are not yet established. Further research is needed to fully understand its potential therapeutic applications and long-term effects.
合成法
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with hexadecanoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
特性
分子式 |
C24H38N2OS |
|---|---|
分子量 |
402.6 g/mol |
IUPAC名 |
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide |
InChI |
InChI=1S/C24H38N2OS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22(27)25-24-26-23-20(2)17-16-18-21(23)28-24/h16-18H,3-15,19H2,1-2H3,(H,25,26,27) |
InChIキー |
CZSDUJFIZYOGST-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C=CC=C2S1)C |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C=CC=C2S1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



